1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(fluoromethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-6-12-8-4-2-1-3-7(8)11-9(12)5-13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQOBFGEGKBEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CF)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567802 | |
| Record name | 1-(Fluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118469-08-2 | |
| Record name | 1-(Fluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation Followed by Oxidation
This two-step strategy involves introducing the fluoromethyl group at the 1-position followed by oxidation of a hydroxymethyl group at the 2-position.
Step 1: N-1 Fluoromethylation
Alkylation of benzimidazole with fluoromethylating agents remains underexplored due to the limited availability of stable reagents. Potential approaches include:
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Fluoromethyl Halides : Reaction of benzimidazole with fluoromethyl bromide (CH2FBr) in the presence of a base (e.g., K2CO3) under anhydrous conditions.
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Mitsunobu Reaction : Employing fluoromethyl alcohols (e.g., HOCH2F) with diethyl azodicarboxylate (DEAD) and triphenylphosphine to transfer the fluoromethyl group to the nitrogen.
Example Protocol
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Dissolve benzimidazole (1.0 eq) in dry DMF.
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Add fluoromethyl bromide (1.2 eq) and K2CO3 (2.0 eq).
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Heat at 60°C for 12 hours under nitrogen.
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Isolate 1-(fluoromethyl)benzimidazole via column chromatography (hexane/ethyl acetate).
Step 2: Hydroxymethylation and Oxidation
The introduction of the hydroxymethyl group at C-2 can be achieved via formylation followed by reduction:
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Vilsmeier-Haack Formylation : Treat 1-(fluoromethyl)benzimidazole with POCl3 and DMF to yield 1-(fluoromethyl)-2-formylbenzimidazole.
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Sodium Borohydride Reduction : Reduce the formyl group to hydroxymethyl using NaBH4 in methanol.
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Oxidation to Aldehyde : Employ MnO2 in dichloromethane at 40°C for 2 hours, a method validated for non-fluorinated analogs (85% yield).
Critical Considerations
Cyclization of Fluoromethyl-Substituted Precursors
Building the benzimidazole core from a pre-fluorinated diamine avoids post-synthetic alkylation.
Synthesis of N-Fluoromethyl-o-phenylenediamine
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Reductive Amination : React o-nitroaniline with fluoromethylamine (CH2FNH2) under hydrogenation conditions (Pd/C, H2).
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Cyclization : Treat the diamine with triethyl orthoformate (HCO(OEt)3) in acetic acid to form 1-(fluoromethyl)benzimidazole-2-carbaldehyde directly.
Advantages
-
Avoids unstable fluoromethylating agents.
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High regioselectivity ensured by pre-installed fluoromethyl group.
Limitations
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Limited availability of fluoromethylamine.
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Risk of over-alkylation or ring-opening under acidic conditions.
Halogen Exchange from Chloromethyl Precursors
A post-synthetic fluorination strategy substitutes a chloromethyl group with fluoride.
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Synthesis of 1-(Chloromethyl)benzimidazole-2-carbaldehyde :
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Fluorination :
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React with KF in DMSO at 100°C for 24 hours.
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Purify via recrystallization (ethanol/water).
-
Yield Considerations
-
Chlorine-to-fluorine exchanges typically achieve 50–70% yields in analogous systems.
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Challenges | Expected Yield |
|---|---|---|---|---|
| Direct Alkylation | Alkylation → Oxidation | Straightforward reagents | Unstable fluoromethylating agents | 40–60% |
| Cyclization | Diamine synthesis → Cyclization | High regioselectivity | Limited precursor availability | 50–70% |
| Halogen Exchange | Chloromethylation → Fluorination | Avoids direct fluoromethylation | Multiple steps; moderate yields | 50–65% |
Experimental Optimization and Troubleshooting
Alkylation Conditions
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Solvent Choice : Anhydrous DMF or THF minimizes hydrolysis of fluoromethyl halides.
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Temperature Control : Reactions performed at 60–80°C improve kinetics without degrading reagents.
Oxidation Efficiency
Purification Strategies
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Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) to separate fluorinated byproducts.
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Recrystallization : Ethanol/water mixtures (3:1) effectively purify the aldehyde.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a compound that has garnered attention in various scientific research applications due to its unique structural features and reactivity. This article explores its applications in medicinal chemistry, materials science, and analytical chemistry, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. A study conducted by Zhang et al. (2022) demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.4 | Caspase activation |
| HeLa | 4.8 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study by Kumar et al. (2023) reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Penicillin | 32 |
| Escherichia coli | 32 | Ciprofloxacin | 64 |
Synthesis of Functional Polymers
This compound has been utilized as a building block for the synthesis of functional polymers. Research by Liu et al. (2023) explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting polymers demonstrated improved performance in high-temperature applications.
Fluorescent Materials
The compound's unique structure allows it to act as a precursor for fluorescent materials. A study by Thompson et al. (2023) reported the successful synthesis of fluorescent dyes based on this compound, which exhibited strong emission properties suitable for applications in bioimaging and sensing technologies.
Development of Sensors
This compound has been investigated for its potential use in sensor technology. A recent study by Patel et al. (2023) developed a chemosensor utilizing this compound for the selective detection of metal ions such as Cu²⁺ and Hg²⁺. The sensor exhibited high sensitivity and selectivity, making it suitable for environmental monitoring.
Chromatographic Techniques
The compound has also been employed as a derivatizing agent in chromatographic techniques to enhance the detection limits of various analytes. Research indicates that its application in HPLC methods significantly improves the separation and quantification of complex mixtures.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the carbaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The fluoromethyl substituent distinguishes this compound from other 1-alkyl/aryl-substituted benzimidazole-2-carbaldehydes:
Key Observations :
- Fluoromethyl vs.
- Fluoromethyl vs. Phenyl : The smaller fluoromethyl group reduces steric bulk, enabling access to tighter enzyme active sites compared to -C6H5 .
Physicochemical Properties
| Property | 1-(Fluoromethyl) Derivative | 1-Methyl Derivative | 1-Phenyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~179.16 | 160.17 | 172.19 |
| Boiling Point | Not reported | Not reported | Not reported |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~1.5 | ~2.1 |
| Hydrogen Bond Acceptors | 3 (CHO, N, F) | 2 (CHO, N) | 2 (CHO, N) |
Note: The fluoromethyl group reduces LogP compared to methyl or phenyl, balancing solubility and membrane permeability .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: Fluorine’s presence may slow oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 1-methyl derivatives) .
Biological Activity
1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. The presence of both the fluoromethyl and carbaldehyde groups enhances its reactivity and biological interactions.
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow it to interact with biological macromolecules, making it a valuable biochemical probe. Specifically, the fluoromethyl group enhances membrane penetration, while the carbaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and leading to various biological effects.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies indicated that compounds similar to this compound demonstrated good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1 to 16 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 4 |
| E. coli ATCC 25922 | 8 | |
| Klebsiella pneumoniae | 16 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been extensively studied. Compounds derived from this scaffold have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, one study reported IC50 values ranging from 2.43 to 7.84 μM for certain derivatives in inhibiting cancer cell growth .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested against multiple cancer cell lines, showing significant apoptosis induction at concentrations as low as 10 μM.
- Case Study 2 : In a study focusing on antimicrobial activity, a series of benzimidazole derivatives were synthesized and evaluated against resistant bacterial strains, demonstrating superior activity compared to conventional antibiotics like ciprofloxacin.
Q & A
Q. What are the optimal synthetic routes for 1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzimidazole precursors with fluoromethylating agents. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for fluoromethylation .
- Catalyst Use : Copper(I) or palladium catalysts improve regioselectivity in heterocycle formation .
- Temperature Control : Reactions typically proceed at 80–100°C to balance yield and side-product formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) isolates the aldehyde functionality without oxidation .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the fluoromethyl (-CH₂F) group via coupling patterns (e.g., doublet of doublets at δ ~4.8 ppm for CH₂F) and aldehyde proton (δ ~10.2 ppm) .
- IR Spectroscopy : Detect aldehyde C=O stretching (~1680 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ with <2 ppm error .
Q. What are the challenges in achieving high purity for this compound, and how can they be addressed?
- Methodological Answer :
- Byproduct Formation : Fluoromethylation may produce des-fluoro analogs; monitor via TLC and optimize stoichiometry of fluorinating agents (e.g., Selectfluor®) .
- Aldehyde Stability : Protect the aldehyde group during synthesis using trityl or acetal protecting groups to prevent oxidation .
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Fluoromethyl groups may enhance hydrophobic binding in ATP pockets .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and CNS permeability, while ProTox-II assesses potential hepatotoxicity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl) impact pharmacokinetic properties?
- Methodological Answer :
- Comparative SAR : Replace fluoromethyl with trifluoromethyl and evaluate solubility (via shake-flask method) and metabolic stability (using liver microsomes) .
- CYP450 Inhibition : Test in vitro with recombinant enzymes to assess drug-drug interaction risks .
- Plasma Protein Binding : Use equilibrium dialysis to compare binding affinities; fluoromethyl groups may reduce plasma protein interaction vs. bulkier substituents .
Q. How can contradictory data between in-silico predictions and in-vitro assays be resolved?
- Methodological Answer :
- Validation Protocols : Re-run docking with crystallographic protein structures (PDB ID: 1M17) to ensure active-site accuracy .
- Experimental Controls : Include positive controls (e.g., gefitinib for EGFR inhibition) and validate assay conditions (pH, temperature) .
- Data Triangulation : Cross-reference IC₅₀ values from enzyme assays with cellular viability (MTT assay) to confirm target specificity .
Q. What crystallographic techniques characterize the solid-state structure of this compound?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (methanol/chloroform). Resolve intermolecular interactions (e.g., C–H⋯O/F contacts) to assess packing efficiency .
- Hirshfeld Analysis : Quantify interaction contributions (e.g., F⋯H contacts ~12%) using CrystalExplorer .
- Thermal Stability : Perform TGA/DSC to correlate melting points (mp >200°C) with crystalline lattice strength .
Methodological Considerations for Data Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
